4-(3-Bromo-4-methoxyphenyl)morpholine
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
STBQOXRUDYCLJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(3-Bromo-4-methoxyphenyl)morpholine
- CAS No.: 886-48-6
- Molecular Formula: C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- Key Features : A morpholine ring attached to a phenyl group substituted with bromine (3-position) and methoxy (4-position) groups.
Applications :
This compound is a versatile intermediate in medicinal chemistry, particularly in drug discovery for targeting enzymes or receptors where halogen and ether functionalities are critical. Its structural flexibility allows for modifications to enhance pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| This compound | 886-48-6 | C₁₁H₁₄BrNO₂ | 272.14 g/mol | 3-Br, 4-OCH₃, morpholine | Reference compound |
| 4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine | 1394291-37-2 | C₁₂H₁₆BrNO₂ | 286.17 g/mol | 4-Br, 3-OCH₃, benzyl-morpholine | Benzyl linker; substituent positional isomer |
| 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine | 358665-74-4 | C₁₁H₁₄BrNO₄S | 336.20 g/mol | 3-Br, 4-OCH₃, sulfonyl | Sulfonyl group enhances polarity and acidity |
| 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine | 1774897-52-7 | C₁₁H₁₁BrF₃NO | 310.12 g/mol | 3-Br, 4-CF₃, morpholine | Trifluoromethyl (electron-withdrawing) group |
| 4-(3-Bromo-4-methoxyphenyl)pyridine | 191602-60-5 | C₁₂H₁₀BrNO | 264.12 g/mol | 3-Br, 4-OCH₃, pyridine | Morpholine replaced with pyridine ring |
Electronic and Steric Effects
- Substituent Position: The 3-bromo-4-methoxy configuration in the target compound creates distinct electronic effects: the methoxy group donates electrons via resonance, while bromine withdraws electrons inductively. This combination influences reactivity in cross-coupling reactions and binding to biological targets .
- Functional Group Modifications: Sulfonyl Group (CAS 358665-74-4): Introduces strong electron-withdrawing effects, increasing acidity of adjacent protons and improving solubility in polar solvents. This modification is common in protease inhibitors . Trifluoromethyl Group (CAS 1774897-52-7): Enhances lipophilicity and metabolic stability, making it favorable in CNS-targeting drugs .
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